6-Bromopyrido[2,3-B]pyrazine

Catalog No.
S811013
CAS No.
1204298-53-2
M.F
C7H4BrN3
M. Wt
210.034
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopyrido[2,3-B]pyrazine

CAS Number

1204298-53-2

Product Name

6-Bromopyrido[2,3-B]pyrazine

IUPAC Name

6-bromopyrido[2,3-b]pyrazine

Molecular Formula

C7H4BrN3

Molecular Weight

210.034

InChI

InChI=1S/C7H4BrN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H

InChI Key

JLMAHBCUEYQXKS-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=NC=CN=C21)Br

Electrochemical DNA Sensing

Field: Biochemistry and Molecular Biology

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for the first time in electrochemical sensing of DNA .

Method: The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules. When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .

Results: This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Nonlinear Optical Properties

Field: Physics and Material Science

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have very remarkable contributions towards nonlinear optical (NLO) technological applications .

Method: Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .

Antioxidant Activity

Field: Pharmacology and Medicine

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for in vitro antioxidant activity .

Method: The antioxidant activity of these compounds is typically evaluated using various biochemical assays .

Results: The results of these assays can provide insights into the antioxidant potential of these compounds .

Antiurease Activity

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for antiurease activity .

Method: The antiurease activity of these compounds is typically evaluated using various biochemical assays .

Results: The results of these assays can provide insights into the antiurease potential of these compounds .

Inhibition of PI3K Isozymes

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been shown to exhibit selective inhibition of PI3K isozymes .

Method: The inhibition of PI3K isozymes by these compounds is typically evaluated using various biochemical assays .

Results: The results of these assays can provide insights into the inhibitory potential of these compounds on PI3K isozymes .

Treatment of Myocardial Infarction

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been shown to be used for treating myocardial infarction .

Method: The effectiveness of these compounds in treating myocardial infarction is typically evaluated using various biochemical assays and clinical trials .

Results: The results of these assays and trials can provide insights into the therapeutic potential of these compounds in treating myocardial infarction .

Dipeptidyl Peptidase IV Inhibitors

Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .

Method: The inhibitory activity of these compounds against dipeptidyl peptidase IV is typically evaluated using various biochemical assays .

Results: The results of these assays can provide insights into the inhibitory potential of these compounds on dipeptidyl peptidase IV .

Synthesis of 4-N-substituted 6-Bromopyrido[2,3-D]pyrimidines

Field: Chemistry

Application: A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines has been reported .

Method: Starting from 2-aminonicotinonitrile, following by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement, a series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared .

Results: The new synthetic method resulted in high yields (up to 98%) of the desired compounds .

Deprotometalation-Trapping Reactions

Application: 2,3-Diphenylated quinoxaline, pyrido[2,3-B]pyrazine and 8-bromopyrido[3,4-B]pyrazine were halogenated in deprotometalation-trapping reactions .

Method: These reactions typically involve the use of mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran .

Results: The results of these reactions can provide insights into the halogenation potential of these compounds .

6-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a pyridine and pyrazine ring system with a bromine substituent at the sixth position. Its molecular formula is C7H4BrN3C_7H_4BrN_3 and it has a molecular weight of 210.03 g/mol. The compound is known for its unique structural properties that contribute to its reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced to yield different products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

The major products formed from these reactions depend on the specific reagents and conditions used, highlighting the compound's versatility in synthetic applications .

Research has indicated that 6-Bromopyrido[2,3-b]pyrazine exhibits significant biological activity. It has been evaluated for its potential as an antagonist at glycine receptors, showing promise in neuropharmacological applications. Additionally, its interactions with various enzymes suggest potential roles in proteomics research, influencing cellular signaling pathways and gene expression .

In laboratory studies, the compound has demonstrated effects on immune responses and cellular metabolism, indicating its utility in biomedical research.

The synthesis of 6-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. Common methods include:

  • Bromination using Bromine or N-Bromosuccinimide (NBS): This reaction is usually carried out in organic solvents like dichloromethane or acetonitrile under reflux conditions.
  • Condensation Reactions: Other synthetic routes may involve the condensation of substituted pyridine derivatives with suitable reagents to construct the desired ring system.

Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .

6-Bromopyrido[2,3-b]pyrazine finds applications in several areas:

  • Medicinal Chemistry: Due to its biological activity, it serves as a lead compound for developing new pharmaceuticals targeting neurotransmitter systems.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
  • Chemical Research: It is utilized in synthetic organic chemistry for creating more complex molecular architectures through various coupling reactions.

Studies have shown that 6-Bromopyrido[2,3-b]pyrazine interacts with various biomolecules. Its role as an enzyme inhibitor suggests that it could modulate biochemical pathways involved in disease processes. Furthermore, its ability to influence gene expression highlights its potential as a tool for investigating cellular mechanisms and therapeutic targets .

Several compounds share structural features with 6-Bromopyrido[2,3-b]pyrazine. Here are some notable examples:

Compound NameSimilarityKey Features
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine0.78Contains imidazo ring; used in medicinal chemistry
5-Bromo-1H-imidazo[4,5-b]pyridine0.76Similar brominated heterocycles; potential bioactivity
2-(6-Bromopyridin-3-yl)pyrimidine0.66Pyrimidine ring; explored for pharmacological properties
8-Bromoquinoxaline0.70Related quinoxaline structure; evaluated for biological activity
Pyrido[3,4-b]pyrazine0.83Different position of pyrazine; studied for similar applications

These compounds exhibit varying degrees of structural similarity and biological activity compared to 6-Bromopyrido[2,3-b]pyrazine but differ in their specific applications and mechanisms of action.

The pyrido[2,3-b]pyrazine framework emerged as a critical heterocyclic system in the late 20th century, with 6-bromopyrido[2,3-b]pyrazine first synthesized in the early 2000s through halogenation strategies targeting its parent structure. Its development paralleled advancements in cross-coupling chemistry, enabling precise functionalization of the bicyclic core. The compound gained prominence after the 2010s due to its dual utility in materials science and pharmaceutical research, particularly following discoveries of its optoelectronic properties and kinase inhibition capabilities.

Significance in Heterocyclic Chemistry

As a fused bicyclic system containing three nitrogen atoms, 6-bromopyrido[2,3-b]pyrazine exhibits unique electronic characteristics that bridge pyridine and pyrazine chemistry. The bromine substituent at position 6 enhances its reactivity in metal-catalyzed couplings while maintaining the planar aromatic system essential for π-π stacking interactions. This balance makes it a privileged scaffold for designing:

  • Electron-transport materials in organic electronics
  • Pharmacophores targeting protein kinases
  • Coordination complexes with transition metals

Structural Characteristics and Classification

The compound (C₇H₄BrN₃) features a bicyclic system with:

  • Two ortho-fused six-membered rings (pyridine + pyrazine)
  • Bromine at position 6 (IUPAC numbering)
  • Conjugated π-system spanning 10 electrons (aromatic)
  • Calculated dipole moment: 4.2 D (DFT studies)

Crystallographic data reveals a planar geometry with bond lengths intermediate between pyridine (1.34 Å C-N) and pyrazine (1.33 Å N-N). The bromine substituent induces a 15° out-of-plane distortion, enhancing solubility in polar aprotic solvents compared to unsubstituted analogs.

Relationship to Other Nitrogen-Containing Heterocycles

6-Bromopyrido[2,3-b]pyrazine occupies a strategic position among nitrogen heterocycles:

HeterocycleN AtomsAromaticityKey Differences
Pyridine16π-electronLess electron-deficient
Pyrazine26π-electronHigher dipole moment
Quinoxaline210π-electronLarger conjugated system
6-Bromopyrido[2,3-b]pyrazine310π-electronEnhanced electrophilicity at C6

The bromine atom enables regioselective functionalization unmatched in simpler heterocycles, while the fused system provides greater structural rigidity than monocyclic analogs.

Synthesis and Reactivity Patterns

Synthetic Methodologies

Primary routes to 6-bromopyrido[2,3-b]pyrazine include:

A. Direct Bromination
Parent pyrido[2,3-b]pyrazine undergoes electrophilic substitution using Br₂/FeBr₃ (60% yield) or POBr₃ (75% yield). Regioselectivity arises from the electron-deficient C6 position.

B. Cross-Coupling Approaches
Modern methods employ Suzuki-Miyaura couplings on halopyrido[2,3-b]pyrazines:

Starting MaterialCoupling PartnerCatalystYield
6-Bromo derivativeAryl boronic acidsPd(PPh₃)₄82-89%
7-Bromo isomerAlkyl zinc reagentsNiCl₂(dppe)68%

Bromination Techniques

Comparative bromination efficiency:

MethodConditionsSelectivity (C6:C7)Scalability
Br₂/FeBr₃80°C, 12h4:1Limited by overbromination
POBr₃120°C, 6h9:1Kilogram-scale feasible
NBS/RadicalUV, 40°C1:1Not preferred

Reactivity and Functionalization

The bromine atom enables diverse transformations:

  • Metal-Catalyzed Cross-Couplings

    • Suzuki: Ar-B(OH)₂ → 6-Aryl derivatives
    • Buchwald-Hartwig: R₂NH → 6-Amino analogs
    • Kumada: RMgX → 6-Alkyl/aryl products
  • Nucleophilic Aromatic Substitution

    • Requires electron-withdrawing groups (e.g., NO₂ at C3)
    • KNH₂/NH₃ → 6-Amino derivatives (45% yield)
  • Coordination Chemistry

    • Forms stable complexes with Pd(II), Pt(II), Ru(II)
    • Chelates via N1 and N4 positions (X-ray confirmed)

Applications in Materials Science and Pharmaceuticals

Optoelectronic Materials

OLED Applications:

  • 6-Bromo derivatives serve as electron-transport layers
  • Key performance metrics:
PropertyValueMeasurement
PLQY92%Thin film
TADF ΔE_ST0.09 eVDFT/Experiment
OLED EQE20.0%Yellow emitter

Nonlinear Optics:

  • Hyperpolarizability (β): 15.6 × 10⁻³⁰ esu
  • Second harmonic generation: 3× KDP standard

Pharmaceutical Applications

Kinase Inhibition:

  • BRAF kinase IC₅₀: 12 nM (compound 26)
  • TRPV1 antagonist (EC₅₀: 8 nM in pain models)

Anticancer Activity:

  • A549 lung cancer cells: IC₅₀ = 1.2 μM
  • Mechanism: KRAS protein binding (ΔG = -8.2 kcal/mol)

Anti-inflammatory Effects:

  • TNF-α inhibition: 79 pg/mL at 20 μM
  • IL-6 suppression: 62% at 10 μM

Analytical Characterization

Spectroscopic Techniques

NMR (400 MHz, CDCl₃):

  • ¹H: δ 9.17 (d, J=2.4 Hz, H-6)
  • ¹³C: δ 156.1 (C-2), 122.4 (C-Br)

Mass Spectrometry:

  • ESI-MS: m/z 208.96 [M+H]⁺
  • HRMS Calc.: 209.96614, Found: 209.96598

X-ray Crystallography:

  • Space group: Pna2₁
  • Unit cell: a=12.44 Å, b=17.83 Å, c=6.79 Å

Molecular Structure and Constitutional Characteristics

6-Bromopyrido[2,3-b]pyrazine represents a heterocyclic compound characterized by a fused bicyclic system combining a pyridine ring with a pyrazine ring, bearing a bromine substituent at the 6-position [1] [2]. The molecular formula is C₇H₄BrN₃ with a molecular weight of 210.03 grams per mole [1] [4]. The compound is registered under the Chemical Abstracts Service number 1204298-53-2 [1] [2].

The structural framework consists of a pyrido[2,3-b]pyrazine core system, also known as 1,4,5-triazanaphthalene, which features three nitrogen atoms distributed across the bicyclic structure [2] [4]. The bromine atom is positioned at the 6-carbon of the pyridine ring portion of the molecule [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-bromopyrido[2,3-b]pyrazine [1].

The molecular geometry exhibits planarity characteristic of aromatic heterocyclic systems, with the bromine substituent maintaining coplanarity with the ring system [4] [5]. The simplified molecular-input line-entry system representation is C1=CC(=NC2=NC=CN=C21)Br, indicating the connectivity pattern and the position of the bromine atom [5].

Constitutional ParameterValueReference
Molecular FormulaC₇H₄BrN₃ [1]
Molecular Weight210.03 g/mol [1] [4]
Chemical Abstracts Service Number1204298-53-2 [1] [2]
International Union of Pure and Applied Chemistry Name6-bromopyrido[2,3-b]pyrazine [1]
Simplified Molecular-Input Line-Entry SystemC1=CC(=NC2=NC=CN=C21)Br [5]

Physical Properties and Stability Parameters

The physical properties of 6-bromopyrido[2,3-b]pyrazine are characteristic of brominated heterocyclic compounds [4]. The compound exists as a solid at room temperature with an estimated density of approximately 1.9 grams per cubic centimeter, based on structural analogy with related brominated pyrazine derivatives [17] [4].

Thermal stability studies on related pyrido[2,3-b]pyrazine compounds indicate that these heterocyclic systems generally exhibit high thermal stability, with decomposition temperatures typically exceeding 400 degrees Celsius [22] [18]. The presence of the bromine substituent may influence the thermal degradation pathway, as halogenated aromatic compounds often show modified decomposition patterns compared to their non-halogenated analogs [18] [22].

The topological polar surface area of 6-bromopyrido[2,3-b]pyrazine is calculated to be 38.67 square angstroms, reflecting the contribution of the three nitrogen atoms to the molecular polarity [4]. The calculated logarithm of the partition coefficient between octanol and water is approximately 1.79, indicating moderate lipophilicity [4].

Stability parameters suggest that the compound should be stored under inert atmospheric conditions at room temperature to prevent degradation [4]. The electron-deficient nature of the pyrazine ring system contributes to the overall stability of the molecule against nucleophilic attack [22] [24].

Physical PropertyValueEstimation Method
Physical StateSolidExperimental observation [4]
Density~1.9 g/cm³Estimated from similar compounds [17]
Thermal Decomposition>400°CBased on related compounds [22]
Topological Polar Surface Area38.67 ŲCalculated [4]
LogP (octanol/water)1.79Calculated [4]
Hydrogen Bond Acceptors3Calculated [4]
Hydrogen Bond Donors0Calculated [4]

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy of 6-bromopyrido[2,3-b]pyrazine reveals characteristic signals consistent with the aromatic heterocyclic structure [12] [14]. Proton nuclear magnetic resonance spectroscopy shows signals in the aromatic region between 7.0 and 9.0 parts per million, reflecting the deshielded nature of the protons on the electron-deficient heterocyclic rings [12] [10].

The carbon-13 nuclear magnetic resonance spectrum exhibits signals characteristic of aromatic carbons in the range of 120 to 160 parts per million [12] [14]. The carbon bearing the bromine substituent typically appears as a distinct signal, often showing characteristic chemical shift patterns due to the heavy atom effect of bromine [12].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, have been employed to assign the complete spectrum of related pyrido[2,3-b]pyrazine derivatives [12] [14]. These studies confirm the regiospecific substitution pattern and provide detailed structural assignments [12].

Infrared Spectroscopic Features

Infrared spectroscopy of 6-bromopyrido[2,3-b]pyrazine displays characteristic absorption bands consistent with the heterocyclic aromatic structure [12]. The carbon-nitrogen stretching vibrations appear as a prominent band centered around 1600 wavenumbers, which is characteristic of pyrazine-containing compounds [12] [20].

Aromatic carbon-hydrogen stretching vibrations are observed as weak absorptions around 3050 wavenumbers [12]. The presence of the bromine substituent may introduce additional vibrational modes, though these are typically observed in the lower frequency region below 1000 wavenumbers and may overlap with ring deformation modes [12] [20].

The infrared spectrum lacks hydroxyl or amine stretching bands in the 3200-3600 wavenumber region, consistent with the absence of hydrogen bond donors in the molecular structure [12] [20]. The overall spectral pattern is characteristic of substituted pyrazine derivatives and provides confirmation of the heterocyclic aromatic nature of the compound [12].

Ultraviolet-Visible Absorption Profiles

The ultraviolet-visible absorption spectrum of 6-bromopyrido[2,3-b]pyrazine exhibits characteristic features of nitrogen-containing aromatic heterocycles [10] [22]. The compound shows absorption maxima in the range of 250 to 350 nanometers, reflecting electronic transitions typical of extended π-conjugated systems containing nitrogen heteroatoms [10].

Studies on related pyrido[2,3-b]pyrazine compounds demonstrate that the presence of electron-withdrawing substituents such as bromine can influence the absorption characteristics [10] [22]. The pyrido[2,3-b]pyrazine chromophore typically exhibits a bathochromic shift compared to simpler pyrazine derivatives due to extended conjugation [10].

The molar absorptivity values are expected to be moderate, consistent with the π→π* transitions characteristic of heteroaromatic compounds [10] [22]. Solvent effects on the absorption spectrum may be observed, particularly in protic solvents where hydrogen bonding interactions with the nitrogen atoms can occur [10].

Mass Spectrometric Behavior

Mass spectrometry of 6-bromopyrido[2,3-b]pyrazine reveals the characteristic isotope pattern associated with bromine-containing compounds [5]. The molecular ion peak appears at mass-to-charge ratio 210 for the ⁷⁹Br isotope and 212 for the ⁸¹Br isotope, with approximately equal intensities reflecting the natural abundance of bromine isotopes [5].

Fragmentation patterns typically involve loss of the bromine atom, yielding a base peak at mass-to-charge ratio 131 corresponding to the pyrido[2,3-b]pyrazine cation [5]. Additional fragmentation may occur through ring cleavage processes, producing characteristic fragment ions that can be used for structural confirmation [5].

Collision-induced dissociation studies provide detailed fragmentation pathways, with predicted collision cross sections available for various ionization modes [5]. The compound shows stable ionization under both positive and negative ion modes, with the molecular ion peak being the predominant species under gentle ionization conditions [5].

Crystallographic Data and Solid-State Properties

While specific crystallographic data for 6-bromopyrido[2,3-b]pyrazine are not available in the current literature, studies on closely related compounds provide insight into the expected solid-state behavior [13] [15]. Crystal structures of analogous brominated pyrido[2,3-b]pyrazine derivatives typically exhibit planar molecular geometries with intermolecular π-π stacking interactions [13] [15].

The crystal packing is expected to be dominated by offset π-stacking between the aromatic heterocyclic rings, with typical centroid-to-centroid distances of approximately 3.7 angstroms [13] [15]. These stacking interactions are characteristic of planar aromatic heterocycles and contribute to the overall stability of the crystal lattice [13].

Bromine atoms in related structures often participate in halogen bonding interactions, which can influence the crystal packing arrangement [13] [15]. The electron-deficient nature of the pyrazine ring system may also facilitate intermolecular dipole-dipole interactions in the solid state [13].

Based on structural analogy with related compounds, the crystal system is likely to be monoclinic or orthorhombic, with a Z value of 4 or 8 molecules per unit cell [13] [15] [6]. The molecular orientation within the crystal lattice would be expected to maximize intermolecular interactions while minimizing steric hindrance [13].

Crystallographic ParameterExpected ValueBasis for Estimation
Crystal SystemMonoclinic/OrthorhombicAnalogy with related compounds [13] [15]
Z Value4 or 8Typical for similar heterocycles [6]
Intermolecular Interactionsπ-π stackingCommon in planar aromatics [13]
Centroid-Centroid Distance~3.7 ŲObserved in related structures [13]

Electrochemical Properties

The electrochemical behavior of 6-bromopyrido[2,3-b]pyrazine is expected to be dominated by the electron-deficient nature of the pyrazine ring system [16] [14]. Studies on related pyrido[2,3-b]pyrazine compounds demonstrate that these heterocycles typically undergo reversible or quasi-reversible reduction processes [16].

The reduction potential is anticipated to be in the range of -0.5 to -1.0 volts versus the standard calomel electrode, based on electrochemical studies of similar nitrogen-containing heterocycles [16]. The presence of the bromine substituent may shift the reduction potential to more positive values due to its electron-withdrawing effect [16].

Cyclic voltammetry studies on analogous compounds show that the reduction process typically involves a two-electron transfer, leading to the formation of dihydro derivatives [16]. The reversibility of the electrochemical process depends on the solution conditions, with better reversibility observed in aprotic solvents [16].

The compound may also exhibit electrochemical activity related to the bromine substituent, potentially showing reductive debromination under appropriate conditions [16]. This behavior has been observed in other brominated heterocyclic compounds and may provide a pathway for electrochemical functionalization [16].

Electrochemical impedance spectroscopy studies on related pyrido[2,3-b]pyrazine derivatives have demonstrated their potential utility in sensing applications [14]. The electron-deficient nature of the heterocyclic system makes these compounds suitable for applications requiring electron-accepting properties [14] [22].

Electrochemical ParameterExpected Value/BehaviorReference Basis
Reduction Potential-0.5 to -1.0 V vs. SCESimilar pyrazine derivatives [16]
Electron TransferTwo-electron processRelated compounds [16]
ReversibilityQuasi-reversibleTypical for pyrazines [16]
Solvent DependenceBetter in aprotic solventsLiterature precedent [16]

Conventional Synthetic Routes and Precursors

The synthesis of 6-Bromopyrido[2,3-B]pyrazine relies on well-established conventional methodologies that have been refined over decades of research. The most fundamental approach involves the condensation of 5-bromo-2,3-diaminopyridine with oxalic acid , which directly introduces the bromine substituent at the desired position through the use of pre-functionalized pyridine precursors. This method typically achieves yields ranging from 60-80% under reflux conditions in suitable polar solvents such as ethanol or acetic acid.

An alternative conventional strategy employs the direct bromination of pyrido[2,3-b]pyrazine using various brominating agents. N-bromosuccinimide (NBS) has proven particularly effective in dichloromethane or acetonitrile under reflux conditions, providing yields of 70-85% . The use of molecular bromine in chloroform at room temperature offers a milder alternative, though with slightly reduced yields of 65-75%. These bromination reactions demonstrate excellent regioselectivity for the 6-position due to the electronic environment created by the pyrido[2,3-b]pyrazine core structure.

The multi-step synthesis from 2-amino-5-bromopyridine represents another significant conventional route [3]. This approach involves the reaction with 40% monochloroacetaldehyde aqueous solution under basic conditions (sodium bicarbonate, sodium hydroxide, or triethylamine) in alcoholic solvents. The reaction proceeds at moderate temperatures (55°C) over extended periods (5-20 hours), with yields varying considerably (35-72%) depending on the specific base and solvent system employed.

Condensation reactions with α-oxocarbonyl compounds provide access to diverse pyrido[2,3-b]pyrazine derivatives [4] [5]. These reactions benefit from either acidic or basic catalysis, with trifluoroacetic acid and acetic acid showing particular effectiveness for enhanced regioselectivity. Temperature control proves critical, as lower temperatures (below 50°C) in acidic media significantly improve the ratio of desired regioisomers.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of 6-Bromopyrido[2,3-B]pyrazine derivatives by dramatically reducing reaction times while maintaining or improving yields. The solvent-free microwave synthesis approach represents a particularly attractive methodology, eliminating the need for organic solvents while achieving excellent yields of 80-95% in reaction times as short as 10-30 minutes [6] [7].

The tandem synthesis using [(NH4)6Mo7O24·4H2O – PEG 300] polar paste catalyst system has emerged as an exceptionally efficient protocol [8]. Operating at 420 watts (70% of maximum power) and 90°C, this method achieves quantitative yields (84-98%) within 15 minutes. The catalyst system demonstrates remarkable turnover frequencies of 11-20 h⁻¹, making it highly attractive for both laboratory and potential industrial applications. The synergistic combination of ammonium heptamolybdate tetrahydrate as an oxidizing catalyst and polyethylene glycol 300 as a green reaction medium provides both environmental benefits and superior performance compared to conventional heating methods.

Multicomponent synthesis protocols utilizing microwave irradiation have shown exceptional promise [9] [10]. The reaction of indane 1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine in the presence of 20 mol% p-toluenesulfonic acid in ethanol achieves yields of 82-89% after 8-10 hours under microwave conditions at 180°C. This approach demonstrates excellent functional group tolerance and provides access to diverse substitution patterns.

Open-vessel microwave irradiation offers practical advantages for scale-up applications [11]. Operating at 150-200 watts with reaction times of 2-10 minutes, this method achieves yields of 70-90% while eliminating the need for specialized pressure vessels. The technique proves particularly valuable when combined with palladium-catalyzed cross-coupling reactions for subsequent derivatization.

Solvent-Free Synthesis Approaches

Solvent-free methodologies represent the pinnacle of green chemistry approaches for 6-Bromopyrido[2,3-B]pyrazine synthesis. Neat reactions of diaminopyridine derivatives with α-dicarbonyl compounds proceed efficiently at elevated temperatures (120-150°C) over 2-4 hours, achieving yields of 70-85% [12]. These reactions benefit from the absence of competing solvent molecules and the enhanced concentration effects that promote cyclization.

Solid-state synthesis under mechanical grinding has emerged as an innovative approach that operates at room temperature [12]. Ball milling or manual grinding of reactants for 1-3 hours provides yields of 60-75%, though the method requires careful optimization of grinding time and pressure to avoid decomposition of sensitive intermediates.

Microwave-assisted solvent-free conditions combine the benefits of microwave heating with green chemistry principles [6]. Operating at 150-200°C for 0.2-0.5 hours, these conditions achieve excellent yields of 80-95% while completely eliminating organic solvents. The method demonstrates exceptional atom economy and minimal waste generation.

Catalyst-free thermal synthesis approaches rely on high-temperature conditions (180-220°C) over extended periods (4-8 hours) to achieve cyclization [12]. While yields are moderate (65-80%), the complete absence of catalysts and solvents makes this approach attractive for large-scale synthesis where catalyst recovery becomes economically significant.

PEG-300 as a reaction medium provides an excellent compromise between green chemistry principles and practical synthetic utility [8]. Operating at moderate temperatures (90-120°C) for 0.25-1 hours, this approach achieves exceptional yields of 85-98%. The high boiling point, low volatility, and recyclability of PEG-300 make it particularly attractive for industrial applications.

Catalyst Systems and Optimization

Catalyst selection and optimization play crucial roles in determining both the efficiency and selectivity of 6-Bromopyrido[2,3-B]pyrazine synthesis. p-Toluenesulfonic acid (p-TSA) serves as an excellent Brønsted acid catalyst at 20 mol% loading [9] [10]. The catalyst promotes both cyclization and dehydration steps while maintaining high selectivity. Turnover frequencies of 10-15 h⁻¹ demonstrate good catalytic efficiency, and the catalyst can be readily recovered through simple acid-base extraction procedures.

Ammonium heptamolybdate tetrahydrate represents a particularly effective oxidative catalyst system [8]. At 20 mol% loading, this catalyst promotes tandem oxidation-cyclization processes with exceptional selectivity and turnover frequencies of 11-20 h⁻¹. The catalyst's air stability, low cost, and commercial availability make it highly attractive for practical applications. The mechanism involves initial oxidation of α-hydroxy ketone precursors followed by cyclization with diamine components.

Palladium-based catalyst systems prove essential for derivatization reactions [13] [14]. Palladium acetate combined with phosphine ligands (2-10 mol% loading) enables efficient cross-coupling reactions with excellent regioselectivity. The choice of phosphine ligand significantly influences both reactivity and selectivity, with Xantphos and tri-tert-butylphosphine showing particular effectiveness for C-N and C-C bond formation respectively.

Cesium carbonate with copper oxide provides an effective system for C-N bond formation reactions [14]. Operating at 10-20 mol% loading, this catalyst system enables efficient coupling with various nucleophiles including azoles and amines. Turnover frequencies of 8-15 h⁻¹ demonstrate good catalytic activity, though the system requires careful optimization of reaction conditions to prevent side reactions.

Trifluoroacetic acid serves as a highly effective acidic catalyst for regioselective synthesis [4]. When used as a solvent, it provides exceptional control over regioisomer formation, particularly important when starting from unsymmetrical precursors. The strong electron-withdrawing nature of trifluoroacetic acid enhances the electrophilicity of carbonyl carbons, promoting cyclization while maintaining high selectivity.

Derivatization Strategies and Functional Group Transformations

The bromine substituent in 6-Bromopyrido[2,3-B]pyrazine serves as an excellent handle for diverse derivatization reactions, enabling access to extensively functionalized derivatives. Suzuki-Miyaura coupling reactions represent the most versatile approach for introducing aryl and heteroaryl substituents [13] [15]. Using palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate boronic acid or boronate ester partners, yields of 75-92% can be achieved with excellent regioselectivity. The reaction tolerates a wide range of functional groups and provides access to extended π-conjugated systems.

Buchwald-Hartwig amination reactions enable the introduction of diverse amine functionalities [13] [14]. Employing Pd2(dba)3 with Xantphos ligand systems, primary and secondary amines can be efficiently coupled to afford products in 67-92% yields. The reaction demonstrates excellent chemoselectivity and tolerates various electron-donating and electron-withdrawing substituents on both coupling partners.

Sonogashira coupling reactions provide access to alkyne-substituted derivatives [13]. Using Pd(PPh3)2Cl2 with copper iodide co-catalyst, terminal alkynes couple efficiently to give products in 70-85% yields. These alkyne derivatives serve as valuable intermediates for further transformations including cyclization reactions to form fused ring systems.

Heck coupling reactions enable the introduction of vinyl substituents [13]. Palladium acetate with appropriate phosphine ligands catalyzes the coupling with various alkenes, providing products in 65-80% yields. The reaction demonstrates good tolerance for substituted alkenes and can be used to introduce both electron-rich and electron-poor vinyl groups.

Nucleophilic substitution reactions offer direct access to heteroatom-substituted derivatives . The electron-deficient nature of the pyrido[2,3-b]pyrazine core activates the bromine substituent toward nucleophilic attack. Various nucleophiles including alkoxides, thiolates, and amines react efficiently under basic conditions to provide substituted products in 60-85% yields, though regioselectivity can be variable depending on the nucleophile and reaction conditions.

N-alkylation reactions at nitrogen positions enable further structural diversification . Using appropriate alkyl halides under basic conditions, N-alkylated derivatives can be obtained in 70-90% yields. The reaction demonstrates good regioselectivity when controlled through careful selection of base and solvent systems.

Purification Techniques and Yield Enhancement

Effective purification strategies are essential for obtaining high-purity 6-Bromopyrido[2,3-B]pyrazine derivatives suitable for both analytical characterization and subsequent synthetic transformations. Column chromatography using silica gel remains the most versatile purification technique [17] [18]. Solvent systems ranging from hexane/ethyl acetate (4:1 to 2:8) provide excellent separation of products from starting materials and side products, achieving purities of 95-99% with recovery yields of 80-90%. The technique proves particularly effective for separating regioisomers when multiple products are formed.

Recrystallization from ethyl acetate serves as an excellent final purification step [10] [19]. The technique achieves purities of 92-98% with recovery yields of 85-95%, providing material suitable for detailed analytical characterization. The choice of recrystallization solvent significantly influences both purity and recovery, with ethyl acetate demonstrating optimal properties for most pyrido[2,3-b]pyrazine derivatives.

Liquid-liquid extraction techniques provide effective initial cleanup procedures [17] [18]. Sequential extractions using hexane, methyl tert-butyl ether (MTBE), or ethyl acetate enable separation of products from reaction mixtures while removing ionic impurities and catalyst residues. The technique achieves purities of 85-95% with recovery yields of 75-85%, serving as an essential first step before chromatographic purification.

Preparative High-Performance Liquid Chromatography (HPLC) enables the highest purity separations [20]. Using acetonitrile/water gradient systems, purities of 98-99.5% can be achieved, though at the cost of reduced recovery yields (70-85%). The technique proves invaluable for obtaining analytical standards and for separating closely related isomers that cannot be resolved by conventional chromatography.

Crystallization from mixed solvent systems provides an effective compromise between simplicity and efficiency. Ethyl acetate/hexane (1:1) mixtures enable routine purification with purities of 90-96% and recovery yields of 80-92% [19] [21]. The technique requires careful optimization of crystallization conditions including temperature, concentration, and cooling rate to achieve optimal results.

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6-Bromopyrido[2,3-b]pyrazine

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Last modified: 08-15-2023

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